molecular formula C5H3BrN2S B2567559 2-Bromo-4-methylthiazole-5-carbonitrile CAS No. 1254034-55-3

2-Bromo-4-methylthiazole-5-carbonitrile

Cat. No.: B2567559
CAS No.: 1254034-55-3
M. Wt: 203.06
InChI Key: GMPHEYRZCFNQKI-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H3BrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylthiazole-5-carbonitrile typically involves the bromination of 4-methylthiazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent and brominating agent may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylthiazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-methylthiazole-5-carbonitrile, while coupling reactions can produce various biaryl derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylthiazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows for a wide range of chemical modifications.

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c1-3-4(2-7)9-5(6)8-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPHEYRZCFNQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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